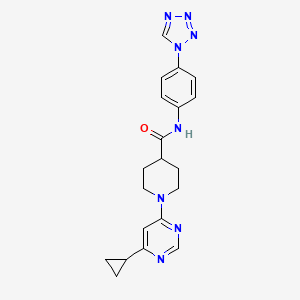
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N8O and its molecular weight is 390.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula: C18H21N7O
Molecular Weight: 353.41 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including the compound of interest. A notable study demonstrated that related tetrazole compounds acted as microtubule destabilizers, inhibiting tubulin polymerization and inducing apoptosis in cancer cell lines such as SGC-7901, A549, and HeLa .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6–31 | SGC-7901 | 5.0 | Tubulin inhibition |
| 6–31 | A549 | 7.5 | Microtubule disorganization |
| 6–31 | HeLa | 6.0 | Apoptosis induction |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives exhibit a broad spectrum of activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-(1H-tetrazol-1-yl)... | Staphylococcus aureus | 8 µg/mL |
| N-(4-(1H-tetrazol-1-yl)... | Escherichia coli | 16 µg/mL |
Microtubule Destabilization
The mechanism by which tetrazole compounds exert their anticancer effects involves binding to tubulin, leading to microtubule destabilization. This disrupts the normal mitotic process, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptosis .
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of tetrazole derivatives to penetrate bacterial membranes and interfere with essential cellular processes such as protein synthesis and cell wall integrity .
Case Study: Anticancer Efficacy
In a study involving a series of synthesized tetrazole derivatives, compound 6–31 was identified as particularly potent against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with 6–31 led to significant increases in sub-G1 populations indicative of apoptosis .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of various tetrazole derivatives, including those structurally similar to our compound. The results indicated that specific substitutions on the tetrazole ring enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship worth exploring further .
属性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c29-20(24-16-3-5-17(6-4-16)28-13-23-25-26-28)15-7-9-27(10-8-15)19-11-18(14-1-2-14)21-12-22-19/h3-6,11-15H,1-2,7-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGPOCDFPZWNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














